4,6-Dihydroxy-2-methylpyrimidine
Overview
Description
4,6-Dihydroxy-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of two hydroxyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. This compound is known for its biological activity and serves as a precursor to various important compounds, including those with anticancer and antihypertensive properties .
Mechanism of Action
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds . It serves as a precursor to many important compounds, including those active as anticancer agents . It has also been used in patented studies .
Mode of Action
The mode of action of DHMP involves its interaction with its targets. For instance, it has been synthesized from a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH . This interaction results in changes in the compound’s structure and function.
Biochemical Pathways
DHMP affects various biochemical pathways. It is synthesized from a reaction between acetamidine hydrochloride and diethyl malonate . This synthesis process is a key part of the biochemical pathway involved in the production of many important compounds, including those active as anticancer agents .
Result of Action
The result of DHMP’s action is the formation of various important compounds, including those active as anticancer agents . It’s also used in the synthesis of azo dyes, which are important in the textile industry .
Action Environment
The action of DHMP can be influenced by various environmental factors. For instance, the effects of solvent, acid-base, and temperature on the absorption spectra of the dyes synthesized from DHMP were investigated . The dyes show positive solvatochromism in chloroform and glacial acetic acid .
Biochemical Analysis
Biochemical Properties
DHMP serves as a precursor to many important compounds, including those known to be active as anticancer agents . It can also be used as a reactive oxygen species scavenger . Reactive oxygen species are highly active molecules that can cause oxidative damage and diseases such as inflammation, aging, and cancer when produced in the body . DHMP can react with reactive oxygen species to form stable free radical products, thereby protecting cells from oxidative damage .
Cellular Effects
The cellular effects of DHMP are primarily related to its role as a reactive oxygen species scavenger . By reacting with these highly active molecules, DHMP can help to prevent oxidative damage to cells. This can have a significant impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, DHMP exerts its effects by reacting with reactive oxygen species. This reaction results in the formation of stable free radical products, which can prevent these reactive molecules from causing oxidative damage to cells .
Temporal Effects in Laboratory Settings
It is known that DHMP can react with reactive oxygen species to form stable free radical products . This suggests that DHMP may have a protective effect against oxidative damage over time.
Metabolic Pathways
Given its role as a reactive oxygen species scavenger, it is likely that DHMP interacts with enzymes or cofactors involved in the metabolism of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dihydroxy-2-methylpyrimidine can be synthesized through the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction typically involves the following steps:
Condensation Reaction: Acetamidine hydrochloride and diethyl malonate are mixed in the presence of methoxide or ethoxide.
Cyclization: The mixture undergoes cyclization to form the pyrimidine ring.
Purification: The product is purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Various alcohols and alkoxides can be used to study the effect of reaction periods and optimize the process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4,6-Dihydroxy-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of dyes and pigments, particularly azo dyes.
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Known for its use in the development of antihypertensive medicines.
1,1-Diamino-2,2-dinitroethylene: An explosive material derived from 4,6-Dihydroxy-2-methylpyrimidine.
Hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone: A high energy density material.
Uniqueness: this compound is unique due to its dual hydroxyl functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-22-5, 40497-30-1 | |
Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1194-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 4,6-Dihydroxy-2-methylpyrimidine?
A1: this compound is primarily synthesized through the condensation of acetamidine hydrochloride with either diethyl malonate [, ] or dimethyl malonate []. This reaction typically occurs in the presence of a base, such as sodium methoxide [] or alkoxides [], in a solvent like methanol [, ]. The reaction conditions significantly impact the yield, with optimized procedures achieving over 85% yield [].
Q2: How does the choice of solvent and base affect the synthesis of this compound?
A2: Research suggests that using absolute methanol as the solvent and sodium methoxide as the base generally leads to a more efficient and cost-effective synthesis of this compound []. Furthermore, the reaction time and stoichiometry of the reactants significantly influence the final yield [, ].
Q3: What is the significance of this compound in pharmaceutical synthesis?
A3: This compound acts as a key building block for synthesizing important pharmaceuticals. For instance, it is a crucial intermediate in the multi-step synthesis of the anticancer drug dasatinib [] and the radiolabeled antihypertensive compound [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine) [].
Q4: How is this compound utilized in the development of energetic materials?
A4: this compound serves as a precursor to 1,1-diamino-2,2-dinitroethene (FOX-7), a powerful insensitive high explosive []. Nitration of this compound, followed by hydrolysis, yields FOX-7. Optimization of this process allows for high yields (>90%) and efficient nitric acid usage [].
Q5: Beyond its applications in pharmaceuticals and explosives, what other research areas involve this compound?
A5: this compound plays a significant role in understanding the reactivity of pyrimidine derivatives. Researchers study its electrochemical behavior in the presence of catechols [] and investigate its nitration with a focus on the nucleophilic cleavage of the resulting products []. Additionally, it is used to synthesize novel azo derivatives, expanding its potential applications in various fields [].
Q6: How have spectroscopic techniques been used to characterize this compound and its derivatives?
A6: Spectroscopic methods are essential for analyzing this compound. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure and purity []. These techniques are also valuable for characterizing novel derivatives, such as azo derivatives of this compound, providing insights into their structures and properties [].
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